molecular formula C9H9N3S B14122685 N-[(thiophen-2-yl)methyl]pyrazin-2-amine

N-[(thiophen-2-yl)methyl]pyrazin-2-amine

Cat. No.: B14122685
M. Wt: 191.26 g/mol
InChI Key: NMCGGOPZSXFOPA-UHFFFAOYSA-N
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Description

N-[(Thiophen-2-yl)methyl]pyrazin-2-amine is a heterocyclic compound comprising a pyrazin-2-amine core linked to a thiophen-2-ylmethyl group via a secondary amine. Pyrazine derivatives are widely studied for their role in medicinal chemistry, particularly as kinase inhibitors or receptor antagonists, owing to their hydrogen-bonding capabilities and aromatic π-system interactions.

Properties

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

N-(thiophen-2-ylmethyl)pyrazin-2-amine

InChI

InChI=1S/C9H9N3S/c1-2-8(13-5-1)6-12-9-7-10-3-4-11-9/h1-5,7H,6H2,(H,11,12)

InChI Key

NMCGGOPZSXFOPA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNC2=NC=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Thienylmethyl)-2-pyrazinamine typically involves the reaction of 2-pyrazinamine with a thienylmethyl halide under basic conditions. A common method includes the use of sodium hydride as a base in an aprotic solvent such as dimethylformamide. The reaction proceeds via nucleophilic substitution, where the amine group of 2-pyrazinamine attacks the thienylmethyl halide, resulting in the formation of N-(2-Thienylmethyl)-2-pyrazinamine .

Industrial Production Methods: Industrial production of N-(2-Thienylmethyl)-2-pyrazinamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-Thienylmethyl)-2-pyrazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The thienylmethyl group can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in aprotic solvents.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents under various conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Chemistry: N-(2-Thienylmethyl)-2-pyrazinamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating biological pathways and mechanisms .

Medicine: Its ability to interact with biological targets makes it a valuable scaffold for drug design .

Industry: In the industrial sector, this compound can be used in the development of materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials can enhance their performance in various applications .

Mechanism of Action

The mechanism of action of N-(2-Thienylmethyl)-2-pyrazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Structural Analogs with Substituent Variations

Key Structural Modifications :

  • N-[(3-Fluorophenyl)methyl]pyrazin-2-amine (C₁₁H₁₀FN₃, MW 203.21): Replaces the thiophene ring with a fluorophenyl group.
  • N-[(4-Methylphenyl)methyl]pyrazin-2-amine (C₁₂H₁₃N₃, MW 199.25): Incorporates a lipophilic 4-methylphenyl group, which may enhance membrane permeability compared to the thiophene variant .
  • N-Methyl-N-(pyrazin-2-ylmethyl)amine (C₆H₁₀N₄, MW 138.18): A simpler analog lacking the thiophene group, highlighting the role of aromatic substituents in modulating activity .

Table 1: Substituent-Driven Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituent Pharmacological Relevance Reference
N-[(Thiophen-2-yl)methyl]pyrazin-2-amine C₉H₉N₃S 191.24 Thiophen-2-ylmethyl Potential kinase inhibition
N-[(3-Fluorophenyl)methyl]pyrazin-2-amine C₁₁H₁₀FN₃ 203.21 3-Fluorophenylmethyl CHK1 kinase inhibition
N-[(4-Methylphenyl)methyl]pyrazin-2-amine C₁₂H₁₃N₃ 199.25 4-Methylphenylmethyl Enhanced lipophilicity
Heterocyclic Variants

Pyrimidine vs. Pyrazine Derivatives :

  • 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine (C₁₄H₈ClN₃O₃S, MW 333.75): Replaces pyrazine with pyrimidine, introducing chlorine and nitro groups for enhanced electrophilicity. Such compounds are explored for antimicrobial applications .
  • N-(Pyrazin-2-yl)pyridin-2-amine (C₉H₈N₄, MW 172.19): A biaryl amine with pyridine instead of thiophene, showing CHK1 kinase inhibitory activity .

Fused-Ring Systems :

  • tert-Butyl-3-chloro-5-methyl-6-(thiophen-2-yl)-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate (C₁₉H₂₀ClN₃O₂S, MW 414.91): Incorporates a pyrrolopyrazine fused ring, synthesized via Sonogashira coupling for donor-acceptor materials. The thiophene group enhances π-conjugation .

Table 2: Heterocyclic Comparisons

Compound Name Molecular Formula Molecular Weight Core Structure Key Feature Reference
This compound C₉H₉N₃S 191.24 Pyrazine + thiophene Simple, modular synthesis
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine C₁₄H₈ClN₃O₃S 333.75 Pyrimidine + thiophene Antimicrobial potential
N-(Pyrazin-2-yl)pyridin-2-amine C₉H₈N₄ 172.19 Pyrazine + pyridine CHK1 kinase inhibition

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